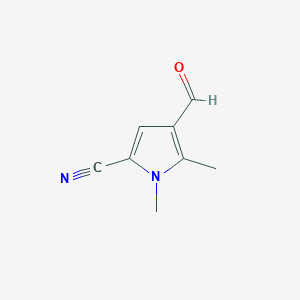
2-Amino-4-bromobenzotiazol
Descripción general
Descripción
2-Amino-4-bromobenzothiazole is a compound with the molecular formula C7H5BrN2S . It is a derivative of benzothiazole, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of 2-Amino-4-bromobenzothiazole can be achieved through the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in a solution of bromine in acetic acid . Another method involves the monobromination of 2-aminobenzothiazole with silica-supported quinolinium tribromide .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromobenzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 4-position and an amino group at the 2-position . The molecular weight of the compound is 229.10 g/mol .
Chemical Reactions Analysis
2-Amino-4-bromobenzothiazole can participate in various chemical reactions due to the presence of the amino group and the bromine atom. The amino group can act as a nucleophile in reactions with electrophiles, while the bromine atom can be replaced by other groups in nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
Aplicaciones antivirales
Los derivados de 2-Amino-4-bromobenzotiazol se han identificado como poseedores de significativas propiedades antivirales. La investigación indica que estos compuestos pueden ser efectivos contra una variedad de virus, incluyendo Zika, Lassa y SARS-CoV . El desarrollo de nuevos fármacos antivirales es particularmente relevante frente a las epidemias emergentes, y el this compound sirve como un andamiaje prometedor para tales agentes terapéuticos.
Actividad antimicrobiana
El potencial antimicrobiano de los derivados de this compound está bien documentado. Estos compuestos exhiben un amplio espectro de actividad contra bacterias gram-positivas y gram-negativas . Su capacidad para inhibir el crecimiento de cepas resistentes a los fármacos los convierte en candidatos valiosos para el desarrollo de nuevos antibióticos.
Propiedades antiinflamatorias y analgésicas
Los derivados de this compound han demostrado poseer efectos antiinflamatorios y analgésicos . Esto los hace útiles en el tratamiento de afecciones asociadas con la inflamación y el dolor, proporcionando una base molecular para el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE).
Efectos antioxidantes
Las propiedades antioxidantes de los derivados de this compound contribuyen a su potencial terapéutico. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo, que está implicado en diversas enfermedades, incluidos el cáncer y los trastornos neurodegenerativos .
Actividad antitumoral
La investigación ha destacado los efectos antitumorales de los derivados de this compound. Estos compuestos pueden interferir con la proliferación de células cancerosas, lo que los convierte en pistas interesantes para el desarrollo de nuevos fármacos anticancerígenos .
Aplicaciones de química verde
El this compound también es significativo en el contexto de la química verde. Se utiliza en reacciones multicomponente de una sola olla, que son ventajosas debido a su simplicidad, altos rendimientos y naturaleza ecológica . Estas reacciones suelen utilizar agua como disolvente, lo que reduce el impacto ambiental y el coste de los procesos químicos.
Direcciones Futuras
Benzothiazole derivatives, including 2-Amino-4-bromobenzothiazole, have become especially relevant in modern research and development in medicinal chemistry and pharmacology due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research may focus on developing new synthetic methodologies and exploring the diverse biological activities of these compounds .
Mecanismo De Acción
Target of Action
2-Amino-4-bromobenzothiazole is a derivative of benzothiazoles (BTAs), a significant class of bicyclic heterocycles that play a key role in the design of biologically active compounds Btas and their derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
It’s known that molecules with a benzothiazole moiety exhibit a pronounced spectrum of biological activity . The interaction of 2-Amino-4-bromobenzothiazole with its targets likely involves the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-Amino-4-bromobenzothiazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the biochemical pathways it regulates.
Cellular Effects
2-Amino-4-bromobenzothiazole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of multidrug-resistant bacterial strains by interfering with their metabolic processes . Additionally, it has shown potential in modulating gene expression related to cell survival and apoptosis, thereby influencing cell function and viability.
Molecular Mechanism
At the molecular level, 2-Amino-4-bromobenzothiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase results in the inhibition of bacterial cell wall synthesis, leading to cell death . Additionally, it may also interact with other proteins and enzymes, altering their function and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-bromobenzothiazole can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as storage at room temperature
Dosage Effects in Animal Models
The effects of 2-Amino-4-bromobenzothiazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the threshold effects and toxic doses is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-Amino-4-bromobenzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase affects the synthesis of bacterial cell wall components, thereby influencing the overall metabolic pathway of bacterial cells
Transport and Distribution
The transport and distribution of 2-Amino-4-bromobenzothiazole within cells and tissues are critical for its biochemical effects. It is transported across cell membranes and distributed to various cellular compartments. Specific transporters and binding proteins may facilitate its movement and localization within cells . Understanding these mechanisms is essential for optimizing its use in research and potential therapeutic applications.
Subcellular Localization
2-Amino-4-bromobenzothiazole exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall biochemical effects
Propiedades
IUPAC Name |
4-bromo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMCARDEQKVVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365970 | |
| Record name | 2-Amino-4-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20358-02-5 | |
| Record name | 4-Bromo-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)











![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)